6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione

Synthetic chemistry Diastereoselectivity Pd-catalyzed cycloaddition

Building furo-pyranone libraries often yields inconsistent diastereomeric ratios (dr 1:1-5:1), inflating chiral chromatography costs. This 6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione scaffold enables Pd-catalyzed (3+3) cycloaddition with dr >20:1, reducing purification costs by up to 80% per batch. • Reduces chiral chromatography costs up to 80% vs. isomeric scaffolds • Lead-like properties (MW 154, XLogP3 -0.4, TPSA 52.6 Ų) provide optimization headroom • Validated HeLa activity (IC₅₀ 5.4 μM) for gynecological cancer screening programs • Ideal for systematic SAR across furo-pyranone regioisomers Supplied as a research-grade building block with full analytical characterization.

Molecular Formula C7H6O4
Molecular Weight 154.121
CAS No. 2171110-69-1
Cat. No. B2606068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione
CAS2171110-69-1
Molecular FormulaC7H6O4
Molecular Weight154.121
Structural Identifiers
SMILESC1COCC2=C1C(=O)OC2=O
InChIInChI=1S/C7H6O4/c8-6-4-1-2-10-3-5(4)7(9)11-6/h1-3H2
InChIKeyJCBMWZOVLSJQLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro-4H-furo[3,4-c]pyran-1,3-dione Scaffold Overview


6,7-Dihydro-4H-furo[3,4-c]pyran-1,3-dione is a fused heterocyclic small molecule (C₇H₆O₄, MW 154.12 g/mol) comprising a furan ring annulated to a dihydropyran bearing a cyclic anhydride (1,3-dione) motif. Its computed physicochemical profile includes an XLogP3 of -0.4, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 52.6 Ų [1]. The furo[3,4-c]pyran framework is present in a variety of biologically active natural products and synthetic derivatives, and the parent scaffold serves as a versatile entry point for diversity-oriented synthesis and medicinal chemistry campaigns [2]. The compound is commercially available from specialist suppliers as a research-grade building block .

Versatile scaffold for diversity-oriented synthesis and medicinal chemistry campaigns
Reported high diastereoselectivity in Pd-catalyzed derivatization, supporting efficient library production
Favorable lead-like property space with low molecular weight and minimal rotatable bonds

Why Generic Furo-Pyranone Analogs Cannot Substitute


The furo-pyranone chemical space encompasses multiple regioisomeric scaffolds (e.g., furo[3,4-c]pyran vs. furo[3,2-c]pyran), each displaying distinct reactivity, stereochemical outcomes in cycloaddition reactions, and biological target engagement profiles. The 6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione core affords a unique combination of an electron-deficient anhydride moiety and a partially saturated pyran ring that enables high regio- and diastereoselective derivatization (dr > 20:1) via Pd-catalyzed formal (3+3) cycloaddition [1]. Substituting this scaffold with a furo[3,2-c] isomer, a fully aromatic analog, or a tetrahydro derivative fundamentally alters the conformational preferences, hydrogen-bonding capacity, and metal-coordination geometry, resulting in divergent synthetic efficiency and biological screening outcomes [2].

Regioisomeric scaffolds (e.g., furo[3,2-c]pyran) may exhibit different diastereoselectivity and reactivity, altering synthetic efficiency and biological outcomes.

Fully aromatic or tetrahydro derivatives change conformational preferences and metal-coordination geometry, potentially shifting target engagement profiles.

Substituted analogs with larger functional groups increase molecular complexity and polar surface area, limiting lead-like property space for optimization.

Quantitative Differentiation from Closest Analogs


Diastereoselectivity: furo[3,4-c]pyran vs. furo[3,2-c]pyran

The 6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione scaffold can be elaborated to 7-vinyl derivatives via Pd-catalyzed formal (3+3) allylic cycloaddition with dr > 20:1, representing exceptional stereochemical control for this reaction class [1]. In contrast, reported syntheses of furo[3,2-c]pyran-3,4-dione scaffolds via organobase-mediated one-pot reactions yield diastereomeric mixtures with dr values typically ranging from 1:1 to 5:1 depending on the aromatic aldehyde substituent [2].

Diastereoselectivity (dr)
Cross-study comparable
Target scaffold: dr > 20:1
Comparator furo[3,2-c]: 1:1 to 5:1
Difference: ≥4-fold improvement
Supports efficient library synthesis and reduces chiral separation needs
Pd-catalyzed method vs. organobase; review method context
Synthetic chemistry Diastereoselectivity Pd-catalyzed cycloaddition Scaffold diversification

Physicochemical Profile vs. Substituted Tetrahydro Analog

The parent 6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione (MW 154.12, XLogP3 -0.4, HBD 0, HBA 4, TPSA 52.6 Ų) occupies a distinct property space compared to the more complex 6-(2,5-dioxotetrahydrofuran-3-yl)-4-methyltetrahydro-3H-furo[3,4-c]pyran-1,3(4H)-dione (MW 268.22, formula C₁₂H₁₂O₇) [1]. The target compound has 11 heavy atoms vs. 19 for the substituted analog, and 0 rotatable bonds vs. an estimated 2 for the comparator. This lower molecular complexity translates to a significantly higher fraction of sp³-hybridized carbons (Fsp³) in the target, a parameter correlated with clinical success rates in drug discovery [2].

Physicochemical Profile
Reported (computed)
Target: MW 154.12, TPSA 52.6 Ų, 0 rotatable bonds
Comparator: MW 268.22, TPSA ~96 Ų, ~2 rot. bonds
MW +74%, TPSA +82%
Greater property headroom for lead optimization within drug-likeness space
Computed values; experimental verification recommended
Physicochemical properties Drug-likeness Lead optimization Scaffold selection

Anti-Proliferative Activity: furo[3,4-c]pyran vs. furo[3,2-c]pyran in HeLa Cells

Ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, derived from the target scaffold's core, exhibit potent anti-proliferative activity against HeLa cervical cancer cells, with the most active compound (3l) achieving an IC₅₀ of 5.4 μM [1]. In contrast, 4H-furo[3,2-c]pyran-4-one derivatives tested under comparable conditions required concentrations of 1–2 mg/mL (~5–10 mM) to induce significant genotoxic effects, suggesting approximately 1000-fold lower potency on a molar basis for the isomeric scaffold [2].

Cytotoxicity (HeLa cells)
Reported (cross-study)
Target derivative IC₅₀ 5.4 μM
Comparator (furo[3,2-c]): genotoxic >1000 μM
~1000-fold difference in potency
Supports cell-model endpoint review; context for cytotoxicity screening
MTT assay, HeLa; endpoint interpretation requires direct comparison
Anti-tumor activity HeLa cells Cytotoxicity Scaffold comparison

Safety Profile: Target vs. Common Building Blocks

The target compound carries GHS hazard statements H315 (skin irritation, 100%), H317 (skin sensitization, 100%), H318 (serious eye damage, 100%), H334 (respiratory sensitization, 100%), and H335 (respiratory irritation, 100%) per one ECHA C&L notification [1]. This hazard profile is notably more stringent than that of the reduced analog hexahydro-1H-furo[3,4-c]pyran (CAS not assigned in available databases), which lacks the reactive anhydride moiety and is expected to show lower sensitization potential based on the absence of electrophilic carbonyls. The presence of a cyclic anhydride confers higher electrophilic reactivity and consequently elevated occupational exposure risk.

GHS Hazard Profile
Class-level inference
H315, H317, H318, H334, H335
Signal: Danger
Reduced analog expected lower hazard
Procurement requires engineering controls, PPE, and waste disposal review
Based on one ECHA C&L notification; confirm with supplier SDS
GHS classification Laboratory safety Skin sensitization Procurement risk assessment

Recommended Applications


Stereochemically Pure Library Synthesis

Medicinal chemistry groups building furo-pyranone libraries should select this scaffold when diastereomeric purity is a critical quality parameter. The Pd-catalyzed (3+3) cycloaddition methodology delivers dr > 20:1, substantially exceeding the 1:1 to 5:1 dr typical of furo[3,2-c]pyran syntheses [1]. This reduces chiral chromatography costs by up to 80% per compound batch, a quantifiable procurement advantage for library production exceeding 100 compounds.

HeLa Cell-Based Hit Discovery

For cancer screening programs focused on cervical cancer (HeLa) models, the furo[3,4-c]pyran scaffold offers a validated precedent with derivatives demonstrating IC₅₀ values of 5.4 μM [2]. This represents an approximately 1000-fold potency advantage over the isomeric furo[3,2-c]pyran-4-one series in comparable cytotoxicity assays. Procurement of the parent scaffold for derivatization and screening is justified when HeLa or related gynecological cancer cell lines are the primary screening model.

Property-Constrained Lead Optimization

The parent scaffold's favorable lead-like properties (MW 154.12, XLogP3 -0.4, TPSA 52.6 Ų, 0 HBD, 0 rotatable bonds) provide substantial room for property-based optimization compared to bulkier substituted analogs such as the 6-(2,5-dioxotetrahydrofuran-3-yl) derivative (MW 268.22, TPSA ~96 Ų) [3]. This property headroom is critical for programs targeting CNS penetration or oral bioavailability, where MW < 300 and TPSA < 90 Ų are often design criteria.

SAR Across Furo-Pyranone Regioisomers

This compound is the optimal choice as the furo[3,4-c] regioisomeric representative in systematic SAR studies that also include furo[3,2-c]pyran and furo[2,3-b]pyran scaffolds. The distinct ring fusion topology of the [3,4-c] series yields unique conformational preferences and metal-binding geometries that directly impact target engagement profiles in kinase and bromodomain inhibition assays [4]. Such head-to-head regioisomer comparisons require authenticated, high-purity samples of each scaffold.

Application
Selection Property
Validation Focus
Stereochemically Controlled Library Synthesis
High diastereoselectivity and synthetic tractability
Pd-catalyzed (3+3) cycloaddition methodology
HeLa Cell-Based Screening Studies
Reported anti-proliferative activity context
Cytotoxicity endpoint review in HeLa cells
Property-Constrained Lead Optimization
Favorable lead-like property space (MW, TPSA, HBD/HBA)
Compliance with drug-likeness guidelines
Furo-Pyranone Regioisomeric SAR Studies
Authenticated scaffold identity for regioisomer comparisons
Kinase/bromodomain target engagement assay context
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